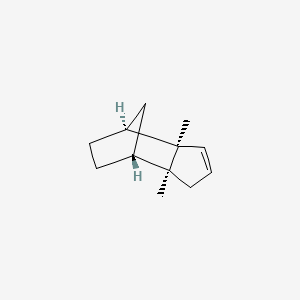
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-nitro-1,2-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)-2-aminophenol
- N-(2-Nitrobenzylidene)-2-isopropylaniline
Uniqueness
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is unique due to the presence of two nitro groups, which enhance its reactivity and potential biological activities. The combination of the Schiff base structure with nitro groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
10173-66-7 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2 |
Clé InChI |
TWARVKUEINMADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



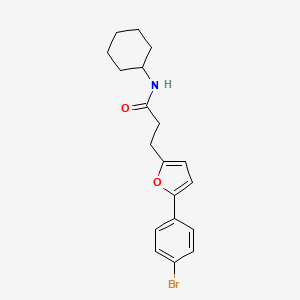
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)

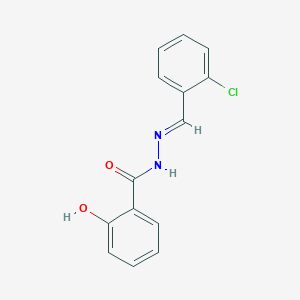
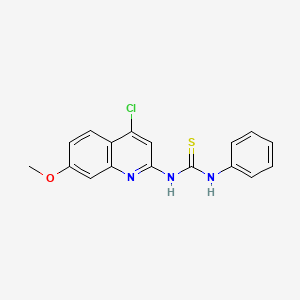
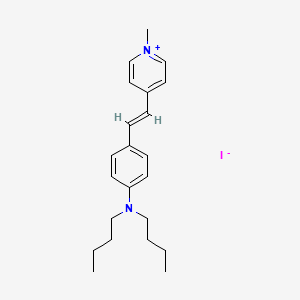


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
